An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-2-fluoro-5-methylbenzenesulfonamide and its Structural Analogs
An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-2-fluoro-5-methylbenzenesulfonamide and its Structural Analogs
Preamble: A Note on Data Availability
As a Senior Application Scientist, a crucial aspect of my role is to provide accurate and actionable scientific information. In the course of preparing this guide, a comprehensive search of publicly available chemical databases and scientific literature was conducted for the physicochemical properties of 4-Amino-2-fluoro-5-methylbenzenesulfonamide . It is important to state at the outset that no specific experimental or computed data for this exact chemical entity could be located. The absence of a dedicated CAS number or entries in major databases such as PubChem suggests that this compound is not widely characterized or may be a novel synthetic target.
Therefore, this guide has been structured to provide valuable insights for researchers by presenting a comparative analysis of its closest structural analogs for which data is available. By examining the properties of these related molecules, we can infer and understand the potential characteristics of the target compound, providing a strong foundation for future research and synthesis efforts.
Introduction: The Significance of Substituted Aminobenzenesulfonamides
The aminobenzenesulfonamide scaffold is a cornerstone in medicinal chemistry, most famously recognized for its role in the development of sulfa drugs, the first class of synthetic antimicrobial agents.[1] The versatility of this scaffold lies in the ability to modify its structure at several key positions, leading to a wide range of biological activities. These compounds are known to interact with various enzymes, with their primary sulfonamide group often acting as a key pharmacophore.[2] Understanding the physicochemical properties of these molecules is paramount for predicting their pharmacokinetic and pharmacodynamic behavior, including their absorption, distribution, metabolism, and excretion (ADME) profile, as well as their target-binding affinity.
Structural Analysis of 4-Amino-2-fluoro-5-methylbenzenesulfonamide and its Analogs
To appreciate the subtle yet significant impact of structural modifications on physicochemical properties, we will compare the target molecule with two of its closest analogs for which computed data is available: 4-Amino-2-chloro-5-methylbenzenesulfonamide and 4-Amino-2-fluoro-N,N-dipropylbenzenesulfonamide . The primary differences lie in the halogen at position 2 (Fluorine vs. Chlorine) and the substitution on the sulfonamide nitrogen.
Comparative Physicochemical Properties of Structural Analogs
The following table summarizes key computed physicochemical properties for the selected analogs, sourced from the PubChem database. These parameters are fundamental in predicting the druglikeness of a molecule.
| Property | 4-Amino-2-chloro-5-methylbenzenesulfonamide[3] | 4-Amino-2-fluoro-N,N-dipropylbenzenesulfonamide[4] | Significance in Drug Development |
| Molecular Formula | C₇H₉ClN₂O₂S | C₁₂H₁₉FN₂O₂S | Defines the elemental composition and exact mass. |
| Molecular Weight | 220.68 g/mol | 274.36 g/mol | Influences absorption and diffusion; smaller molecules (<500 Da) are often preferred (Lipinski's Rule of 5). |
| XLogP3 | 0.8 | 2.3 | A measure of lipophilicity. Higher values indicate greater lipid solubility, which can enhance membrane permeability but may decrease aqueous solubility. |
| Hydrogen Bond Donor Count | 2 | 1 | The number of N-H or O-H bonds. Affects solubility and the ability to form hydrogen bonds with biological targets. |
| Hydrogen Bond Acceptor Count | 4 | 5 | The number of N or O atoms. Influences solubility and target binding. |
| Rotatable Bond Count | 1 | 6 | A measure of molecular flexibility. Higher numbers can correlate with better binding to a target but may also lead to lower bioavailability. |
| Exact Mass | 220.0073264 Da | 274.11512719 Da | Used in mass spectrometry for compound identification. |
| Topological Polar Surface Area (TPSA) | 94.6 Ų | 71.8 Ų | The surface area of polar atoms. A key predictor of cell permeability; values < 140 Ų are generally associated with good oral bioavailability. |
Expert Insights into the Data:
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Impact of Halogen Substitution (F vs. Cl): While we lack data for the fluoro-analog of the first compound, we can infer some trends. Fluorine is more electronegative but smaller than chlorine. The substitution of chlorine with fluorine would decrease the molecular weight and potentially alter the lipophilicity (XLogP3). The C-F bond is also more stable than the C-Cl bond, which could enhance metabolic stability.
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Impact of N-Substitution: The N,N-dipropyl groups on Analog 2 drastically increase its molecular weight and lipophilicity (XLogP3 of 2.3 vs. 0.8). This would likely lead to higher membrane permeability but lower aqueous solubility. The N-substitution also removes one hydrogen bond donor, which can significantly impact its interaction with biological targets and its solubility profile. The lower TPSA of Analog 2 is a direct consequence of the masking of the polar N-H bonds of the sulfonamide by the nonpolar propyl groups.
Synthesis and Characterization Strategies
While a specific synthesis for 4-Amino-2-fluoro-5-methylbenzenesulfonamide is not reported, a general synthetic approach for this class of compounds can be proposed based on established methodologies for related structures.[5][6]
General Synthetic Workflow
A common strategy involves the electrophilic substitution of a substituted aniline, followed by functional group manipulations.
Exemplary Experimental Protocol: Amination of a Sulfonyl Chloride
This protocol is a generalized procedure based on common laboratory practices for the synthesis of primary sulfonamides.
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Dissolution: In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the starting sulfonyl chloride (1.0 eq.) in a suitable organic solvent like tetrahydrofuran (THF) or dioxane.
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Cooling: Cool the solution to 0-5 °C using an ice bath. This is crucial as the amination reaction is often exothermic.
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Ammonia Addition: Slowly add an excess of aqueous ammonium hydroxide (e.g., 28-30% solution, 5-10 eq.) dropwise to the stirred solution. The rate of addition should be controlled to maintain the temperature below 10 °C.
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Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
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Work-up:
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Quench the reaction by adding a sufficient amount of water.
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If the product precipitates, it can be collected by vacuum filtration, washed with cold water, and dried.
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If the product remains in solution, extract the aqueous layer with an organic solvent such as ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Characterization Techniques
The identity and purity of the synthesized compounds would be confirmed using a suite of standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the molecular structure, including the substitution pattern on the aromatic ring and the presence of the amino and sulfonamide groups.
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Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups, such as the N-H stretches of the amine and sulfonamide, and the S=O stretches of the sulfonamide.
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Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition via high-resolution mass spectrometry (HRMS).
Conclusion
While direct physicochemical data for 4-Amino-2-fluoro-5-methylbenzenesulfonamide remains elusive, a detailed comparative analysis of its close structural analogs provides valuable insights for the research and drug development community. The data presented for 4-Amino-2-chloro-5-methylbenzenesulfonamide and 4-Amino-2-fluoro-N,N-dipropylbenzenesulfonamide highlights the profound impact of subtle structural changes on key properties such as lipophilicity, hydrogen bonding capacity, and molecular weight. This guide offers a robust framework for researchers to predict the properties of the target molecule and to design rational synthetic and characterization strategies. The provided protocols and analysis serve as a practical resource for the synthesis and evaluation of this and other novel aminobenzenesulfonamide derivatives.
References
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International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Synthesis, characterization and antimicrobial activity of 4-aminobenzenesulphonamide derivative by using phenylhydrazine. [Link]
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Kaneda, K. (2020). [Synthesis of Cyclic Compounds Containing Aminobenzenesulfonamide]. Yakugaku Zasshi, 140(9), 1087-1094. [Link]
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MDPI. (2021). Novel 1,3,5-Triazinyl Aminobenzenesulfonamides Incorporating Aminoalcohol, Aminochalcone and Aminostilbene Structural Motifs as Potent Anti-VRE Agents, and Carbonic Anhydrases I, II, VII, IX, and XII Inhibitors. Molecules, 27(1), 133. [Link]
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PMC. (2018). Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Human Carbonic Anhydrases I, II, IV, IX, and XII. International Journal of Molecular Sciences, 19(11), 3612. [Link]
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PubChem. (n.d.). 4-Amino-2-chloro-5-methylbenzenesulfonamide. National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]
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PubChem. (n.d.). 4-Amino-2-chloro-5-hydroxy-N-methylbenzenesulphonamide. National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]
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PubChem. (n.d.). 4-amino-2-fluoro-N,N-dipropylbenzenesulfonamide. National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]
- Google Patents. (n.d.). CN106316938B - A kind of preparation method of P-aminobenzene-sulfonamide compound.
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ResearchGate. (n.d.). Proposed synthetic route for the synthesis of p-aminobenzenesulfonamide substituted quinazolin-4(3H)-one 8a–8j. [Link]
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